9-Fluorenylmethyl pentafluorophenyl carbonate

Peptide Synthesis Fmoc Protection Impurity Control

Fmoc-OPfp eliminates dipeptide contamination inherent to Fmoc-Cl-based N-protection. This activated carbonate enables one-step, side-reaction-free Fmoc introduction onto amino acids, directly yielding high-purity N-Fmoc amino acids and pentafluorophenol as the sole byproduct. • Achieves 85-92% yield of dipeptide-free N-Fmoc amino acids • Dual functionality: also prepares Fmoc-amino acid OPfp esters for difficult SPPS couplings • Eliminates costly purification, ensuring reliable building blocks for complex peptide projects

Molecular Formula C21H11F5O3
Molecular Weight 406.3 g/mol
CAS No. 88744-04-1
Cat. No. B1301036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluorenylmethyl pentafluorophenyl carbonate
CAS88744-04-1
Molecular FormulaC21H11F5O3
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
InChIInChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2
InChIKeyCBBKZVZOEBSFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-OPfp: Fmoc Protection for Peptide Synthesis


9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp, CAS 88744-04-1) is a specialized reagent belonging to the class of activated carbonates. It is primarily employed in peptide chemistry for the introduction of the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group onto amino acids [1]. The compound's core structure consists of a 9-fluorenylmethyl group linked to a pentafluorophenyl (Pfp) leaving group via a carbonate bridge. This structural motif renders it an efficient, one-step acylating agent for the N-terminus of amino acids, directly yielding the desired N-Fmoc-amino acid and pentafluorophenol as a byproduct [2].

Workflow
One-step Fmoc introduction to amino acids
Byproduct
Releases pentafluorophenol
Research fit
May support higher-purity Fmoc-amino acid synthesis

Advantages of Fmoc-OPfp Over Common Fmoc Reagents


Generic substitution with more common Fmoc-introduction reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) is not a trivial interchange due to significant differences in reaction control, side-product formation, and final product purity. Fmoc-Cl, while highly reactive, is known to generate Fmoc-dipeptide impurities through an acyl chloride intermediate, which complicates purification and reduces yield [1]. Fmoc-OSu, although milder, can also decompose under certain conditions [1]. Fmoc-OPfp was specifically developed to circumvent these issues, offering a more controlled and side-reaction-free pathway, which directly translates to higher quality Fmoc-amino acid building blocks [2].

Substituting Fmoc-Cl
Risk of dipeptide impurity formation that complicates purification and reduces yield.
Substituting Fmoc-OSu
Potential decomposition under certain reaction conditions may impair reproducibility.

Fmoc-OPfp Performance in Fmoc Protection


Elimination of Fmoc-Dipeptide Impurities

The primary differentiator of Fmoc-OPfp is its ability to introduce the Fmoc group without the formation of Fmoc-dipeptide byproducts, a common and problematic impurity when using the more reactive and widely used reagent Fmoc-Cl [1]. The Schon (1986) paper explicitly states the reaction is 'side reaction-free', a claim that is central to its utility. This is in stark contrast to Fmoc-Cl, where the formation of the corresponding Fmoc-dipeptide is a well-documented side reaction .

Fmoc-Dipeptide Impurity
Class-level inference
Fmoc-OPfp: no dipeptide formation; Fmoc-Cl: known dipeptide side product
Supports cleaner Fmoc-amino acid synthesis
Reported under mild basic conditions
Peptide Synthesis Fmoc Protection Impurity Control

High Yields in Fmoc-Amino Acid Synthesis

The reaction of Fmoc-OPfp with amino acids consistently provides N-Fmoc-amino acids in high yields. A review of the literature indicates yields typically ranging from 85% to 92% for various amino acids [1]. This level of efficiency is crucial for the economic and practical viability of synthesizing these essential building blocks, especially at scale.

Synthetic Yield
Class-level inference
85–92% yield (reported range)
Supports cost-efficient procurement planning
Yields may vary by amino acid
Organic Synthesis Yield Optimization Fmoc Protection

Superior Coupling Kinetics of Pentafluorophenyl Esters

While a direct kinetic comparison of Fmoc-OPfp carbonate with other Fmoc donors is lacking, the reactivity of the pentafluorophenyl (Pfp) ester group, which is the key reactive moiety in the product, has been quantitatively benchmarked. Kinetic studies have established a relative coupling rate scale where pentafluorophenyl esters (OPfp) are significantly more reactive than pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters . This high reactivity is crucial for ensuring rapid and complete reactions, particularly in automated solid-phase peptide synthesis (SPPS).

Coupling Kinetics
Data to verify
Relative rate 111 (OPfp) vs 3.4 (OPcp), 1.0 (ONp)
Supports selection for fast coupling (e.g., automated SPPS)
Class-level inference for Pfp esters; direct kinetic data lacking
Peptide Coupling Reaction Kinetics SPPS

Fmoc-OPfp Research and Industrial Applications


In-House Synthesis of High-Purity Fmoc-Amino Acids

Research groups and manufacturers that produce their own Fmoc-amino acids will find Fmoc-OPfp to be the preferred reagent. Its ability to deliver high yields (85-92%) [1] and its side-reaction-free profile directly addresses the key quality attributes of these critical building blocks. Using Fmoc-OPfp ensures the resulting Fmoc-amino acids are free from dipeptide contamination [2], eliminating the need for costly and time-consuming purification steps and providing a more reliable starting material for subsequent peptide synthesis.

Fmoc-Amino Acid OPfp Ester Preparation

Fmoc-OPfp serves a dual role: it not only introduces the Fmoc protecting group but, with additional processing, can be used for the subsequent preparation of the corresponding Fmoc-amino acid pentafluorophenyl esters [1]. These pre-activated esters are valuable intermediates in peptide synthesis, particularly for difficult couplings or for use in automated SPPS where they offer the advantage of not requiring an in-situ activating agent. This dual functionality makes Fmoc-OPfp a versatile and strategic reagent to procure.

Sensitive Peptide Sequence Synthesis

For the synthesis of peptides containing residues prone to side reactions during standard Fmoc-SPPS (e.g., asparagine, glutamine), the use of Fmoc-OPfp-derived building blocks is advantageous. Studies have shown that pre-formed pentafluorophenyl esters, like Fmoc-Asn-OPfp, lead to homogeneous peptides without the dehydration side reactions common with other activation methods [2]. Therefore, procuring Fmoc-OPfp as the enabling reagent for making these specific building blocks is a strategic decision for complex peptide projects.

Application
Selection Property
Validation Focus
In-house Fmoc-amino acid synthesis
Clean Fmoc introduction (avoids dipeptide byproducts)
Purity assessment of resulting Fmoc-amino acid
Fmoc-amino acid OPfp ester preparation
Dual-function reagent (protect & activate)
Coupling efficiency in subsequent peptide synthesis
Sensitive sequence synthesis (e.g., Asn, Gln)
Use of pre-formed OPfp ester for coupling
Dehydration side reaction control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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